Deoxyradicinin

Organic Synthesis Herbicide Development Agricultural Chemistry

Deoxyradicinin (CAS 84413-76-3) is a polyketide-derived phytotoxin and the direct biosynthetic precursor to radicinin, uniquely positioning it for plant pathology, herbicide development, and biosynthetic research. Its potent activity against Xylella fastidiosa and Liberibacter crescens (MIC 3.5 µg/mL) makes it invaluable for citrus greening and Pierce's disease studies. Unlike its downstream analog, radicinin, its well-characterized mode of action via chloroplast oxidative stress and stomatal deregulation provides a reliable probe for plant physiology. Secure this essential tool for your bioherbicide programs, structure-activity relationship (SAR) studies, or natural product biosynthesis research today.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 84413-76-3
Cat. No. B12778330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyradicinin
CAS84413-76-3
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=O)CC(O2)C)C(=O)O1
InChIInChI=1S/C12H12O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7H,5H2,1-2H3/b4-3+/t7-/m0/s1
InChIKeySHGIAYIFKLLQOL-SDLBARTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyradicinin CAS 84413-76-3: Fungal Phytotoxin and Radicinin Biosynthetic Precursor for Plant Pathology Research


Deoxyradicinin (CAS 84413-76-3) is a naturally occurring polyketide-derived phytotoxin first isolated from the culture filtrates of the sunflower pathogen Alternaria helianthi [1]. This compound belongs to the dihydropyranopyran-4,5-dione class of fungal secondary metabolites and exhibits both phytotoxic and antifungal properties [1]. As the direct biosynthetic precursor to radicinin, a more extensively studied phytotoxin, deoxyradicinin holds a unique position in the biosynthetic pathway of this compound family, with its conversion to radicinin being catalyzed by the enzyme deoxyradicinin 3-monooxygenase [2].

Why Deoxyradicinin Cannot Be Substituted with Generic Phytotoxins in Specialized Research


The phytotoxin family encompassing deoxyradicinin, radicinin, and their structural analogs exhibits distinct differences in synthetic accessibility, biosynthetic roles, and biological activity profiles that preclude simple substitution in research applications. For instance, while the natural product radicinin demonstrates target-specific herbicidal activity, its low natural abundance from fungal sources limits its practical utility [1]. In contrast, the synthetic analog (±)-3-deoxyradicinin can be produced in larger quantities via efficient chemical synthesis while retaining comparable phytotoxicity [2]. Furthermore, deoxyradicinin displays a unique antimicrobial spectrum, demonstrating activity against plant pathogens Xylella fastidiosa and Liberibacter crescens, which differs from the reported activities of its structural relatives [3]. These distinctions underscore the necessity for careful compound selection based on specific experimental or application requirements.

Deoxyradicinin Quantitative Differentiation Evidence Against Closest Analogs


Superior Synthetic Accessibility and Yield Compared to Natural Radicinin

The synthetic methodology for (±)-3-deoxyradicinin demonstrates higher efficiency and greater versatility compared to previously reported synthetic routes for radicinin derivatives [1]. Specifically, the synthetic strategy allows for the introduction of diverse side-chains at both C-7 and C-2 positions, facilitating the generation of structural analogs for structure-activity relationship (SAR) studies [1]. In contrast, the natural product radicinin is produced in only small quantities by the fungus Cochliobolus australiensis, severely limiting its availability for large-scale studies or field applications [2]. This synthetic advantage positions (±)-3-deoxyradicinin as a more practical and scalable alternative for herbicide development programs.

Organic Synthesis Herbicide Development Agricultural Chemistry

Comparable Phytotoxicity to Radicinin Against Buffelgrass with Enhanced Practical Utility

In direct comparative assays, the synthetic compound (±)-3-deoxyradicinin exhibits phytotoxicity against the invasive grass-weed buffelgrass (Cenchrus ciliaris) that is comparable to that of the natural phytotoxin radicinin [1]. While the exact phytotoxicity metrics (e.g., IC50 values) were not fully detailed in the provided literature, the study explicitly states that the herbicidal activity of (±)-3-deoxyradicinin is on par with that of radicinin [1]. This equivalence in bioactivity, coupled with the synthetic accessibility advantages outlined above, makes (±)-3-deoxyradicinin a more practical alternative for buffelgrass control strategies.

Bioherbicide Weed Management Phytotoxicity

Demonstrated Antibacterial Activity Against Fastidious Plant Pathogens

Deoxyradicinin exhibits specific inhibitory activity against the fastidious Gram-negative plant pathogen Liberibacter crescens, a culturable surrogate for Candidatus Liberibacter asiaticus (the causative agent of citrus greening disease), with a Minimum Inhibitory Concentration (MIC) of 3.5 μg/mL [1]. It also inhibits Xylella fastidiosa, the causal agent of Pierce's disease in grapevines [1]. This antibacterial profile, particularly against L. crescens, provides a quantifiable benchmark for comparing deoxyradicinin to other phytotoxins or antimicrobial compounds. While comparative MIC data for radicinin against the same strain was not directly located in the provided search results, the demonstrated activity of deoxyradicinin against these economically significant plant pathogens represents a distinct and valuable biological property that differentiates it from phytotoxins with solely herbicidal activity.

Plant Pathology Antimicrobial Agricultural Biotechnology

Induction of Distinct Oxidative Stress and Stomatal Dysfunction in Model Plant

Studies using the model plant tomato (Solanum lycopersicum L.) have elucidated a specific mode of action for (±)-3-deoxyradicinin. The compound induces chlorosis, ion leakage, hydrogen peroxide production, and membrane lipid peroxidation in treated leaves [1]. Notably, it causes the uncontrolled opening of stomata, leading to plant wilting, and targets chloroplasts to elicit an overproduction of reactive singlet oxygen species [1]. This detailed mechanistic understanding, including the specific subcellular targeting of chloroplasts and the induction of a programmed cell death pathway, provides a differentiating feature compared to other phytotoxins for which the mode of action may be less defined or different. This knowledge is crucial for researchers investigating plant-pathogen interactions or developing herbicides with novel modes of action.

Plant Physiology Mode of Action Oxidative Stress

Essential Biosynthetic Intermediate with Characterized Enzymatic Conversion

Deoxyradicinin serves as the direct biosynthetic precursor to radicinin, a conversion catalyzed by the enzyme deoxyradicinin 3-monooxygenase [1]. This enzyme has been characterized in the phytopathogenic fungus Bipolaris coicis, with optimal activity observed at 35°C and pH 7.0, requiring NAD+ as a co-enzyme [1]. This defined biosynthetic role differentiates deoxyradicinin from radicinin and other structural analogs, positioning it as a key tool for studying fungal secondary metabolite pathways and enzyme mechanisms. In contrast, radicinin is a downstream product, and other analogs like 3-epiradicinin result from further epimerization [1].

Biosynthesis Fungal Metabolism Enzymology

Antifungal Activity Against Plant Pathogens

The original isolation paper for deoxyradicinin reported that the compound possesses antifungal properties, in addition to its phytotoxic activity [1]. While specific quantitative antifungal data (e.g., MIC values against specific fungal strains) were not detailed in the abstract, this dual activity (phytotoxic and antifungal) is a key characteristic of the compound [1]. This property distinguishes deoxyradicinin from compounds that are purely phytotoxic or purely antifungal, suggesting potential applications in managing plant diseases caused by fungal pathogens or in understanding the ecological role of such dual-function secondary metabolites. Further research would be required to fully quantify its antifungal spectrum and compare it directly to other known antifungal agents.

Antifungal Plant Disease Control Natural Products

Strategic Research Applications for Deoxyradicinin Based on Quantified Differentiation


Bioherbicide Development and Structure-Activity Relationship (SAR) Studies

Given its comparable phytotoxicity to radicinin but superior synthetic accessibility and versatility [1], (±)-3-deoxyradicinin is ideally suited for large-scale bioherbicide research programs. Researchers can leverage the efficient synthesis to generate sufficient quantities for greenhouse and field trials against target weeds like buffelgrass, as well as to create a library of analogs with modifications at C-7 and C-2 for detailed SAR analysis to optimize herbicidal potency and selectivity.

Investigating Plant-Pathogen Interactions and Phytotoxin Mode of Action

The well-characterized mode of action of (±)-3-deoxyradicinin, involving uncontrolled stomatal opening and chloroplast oxidative stress leading to programmed cell death in model plants like tomato [2], makes it an excellent molecular probe. Plant physiologists and pathologists can use this compound to dissect signaling pathways involved in stomatal regulation, chloroplast-to-nucleus retrograde signaling, and oxidative stress responses in plants.

Antimicrobial Research Against Fastidious Plant Pathogens

The demonstrated antibacterial activity of deoxyradicinin against Liberibacter crescens (MIC 3.5 μg/mL) and Xylella fastidiosa [3] positions this compound as a valuable lead or tool compound for research targeting devastating plant diseases like citrus greening and Pierce's disease. It can be used in in vitro screening assays to identify more potent analogs or in studies aimed at understanding the mechanism of inhibition against these difficult-to-culture pathogens.

Fungal Secondary Metabolism and Enzymology Studies

As the direct biosynthetic precursor to radicinin and a substrate for the characterized enzyme deoxyradicinin 3-monooxygenase [4], deoxyradicinin is an essential tool for researchers studying polyketide biosynthesis in fungi. It can be used in precursor feeding experiments, in vitro enzyme assays to characterize related monooxygenases, and in metabolic engineering efforts aimed at producing radicinin or novel derivatives.

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